molecular formula C22H27N3O4S B2964103 2-methyl-N-{4-[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide CAS No. 941906-32-7

2-methyl-N-{4-[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide

Cat. No.: B2964103
CAS No.: 941906-32-7
M. Wt: 429.54
InChI Key: AOFXKJGTHCQQBJ-UHFFFAOYSA-N
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Description

2-methyl-N-{4-[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide is an organic compound that belongs to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{4-[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the initial preparation of the quinoline derivative, followed by sulfonation and subsequent coupling with the appropriate amide .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The process is often scaled up from laboratory conditions to industrial-scale production, ensuring consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{4-[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-methyl-N-{4-[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-methyl-N-{4-[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Benzanilides: Compounds containing an anilide group with a benzene ring.

    Quinoline Derivatives: Compounds containing a quinoline moiety, often with various substituents.

Uniqueness

2-methyl-N-{4-[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness may contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-methyl-N-[4-[(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-4-13-25-20-11-8-18(14-16(20)5-12-21(25)26)24-30(28,29)19-9-6-17(7-10-19)23-22(27)15(2)3/h6-11,14-15,24H,4-5,12-13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFXKJGTHCQQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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